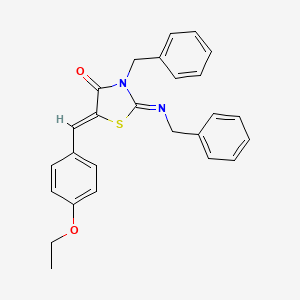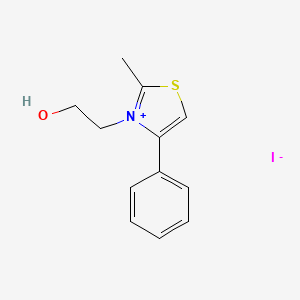
2-Amino-3-chloro-5-nitronaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-chloro-5-nitronaphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a nitro group attached to a naphthalene-1,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-5-nitronaphthalene-1,4-dione typically involves multi-step reactions starting from readily available naphthalene derivatives. One common synthetic route includes the following steps:
Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Chlorination: The nitrated naphthalene derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Amination: The chlorinated nitronaphthalene is subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
2-Amino-3-chloro-5-nitronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in diamino derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diamino derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antitumor properties. It has shown potential in inhibiting the growth of certain cancer cell lines.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The biological activity of 2-Amino-3-chloro-5-nitronaphthalene-1,4-dione is primarily attributed to its ability to interact with cellular targets and disrupt key biological pathways. The compound has been shown to inhibit the activity of certain enzymes, such as NF-κB, which plays a crucial role in regulating immune responses and inflammation . By inhibiting these enzymes, the compound can exert anti-inflammatory and antitumor effects.
類似化合物との比較
2-Amino-3-chloro-5-nitronaphthalene-1,4-dione can be compared to other naphthoquinone derivatives, such as:
2-Amino-3-chloro-1,4-naphthoquinone: Similar structure but lacks the nitro group, resulting in different biological activities.
2-Chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione: Contains additional substituents that enhance its biological activity.
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar core structure but with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
2-amino-3-chloro-5-nitronaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O4/c11-7-8(12)9(14)4-2-1-3-5(13(16)17)6(4)10(7)15/h1-3H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAJOEURNCUBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-6-methoxyphenol](/img/structure/B4917168.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4917176.png)
![diethyl {[(3-methylphenyl)amino]methylene}malonate](/img/structure/B4917177.png)
![1-(3-chlorophenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B4917184.png)


![4-[5-(3,4-Dimethylphenoxy)pentoxy]-1,2-dimethylbenzene](/img/structure/B4917201.png)
![DIMETHYL 2-[2,2-DIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B4917206.png)

![5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one](/img/structure/B4917228.png)
![sodium 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate](/img/structure/B4917235.png)

![1-[5-(2-nitrophenoxy)pentyl]pyrrolidine](/img/structure/B4917244.png)
![2-[5-[(E)-[1-(2-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B4917276.png)
